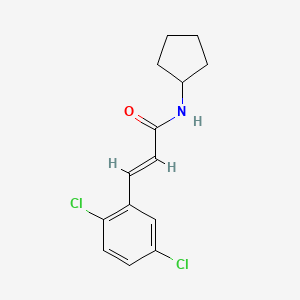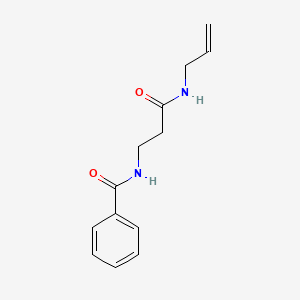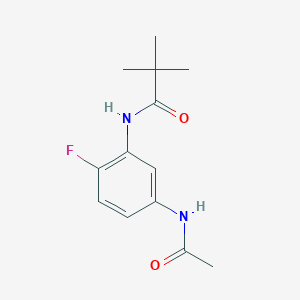
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been widely used in scientific research. This compound is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain and central nervous system.
作用機序
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor by (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP and modulates the activity of various ion channels and enzymes. This results in a wide range of physiological and behavioral effects, including analgesia, sedation, hypothermia, and altered perception.
Biochemical and Physiological Effects:
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of various signaling pathways. This compound has been shown to modulate the release of dopamine, serotonin, and other neurotransmitters, which may contribute to its analgesic, anxiolytic, and antidepressant effects. (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has also been shown to regulate the expression of various genes involved in inflammation, oxidative stress, and cell death, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be used in a variety of experimental paradigms, including in vitro assays, animal models, and human studies. However, (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide also has some limitations, including its potential for toxicity and its potential for abuse. Researchers must take care to use appropriate doses and to follow ethical guidelines when using (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide in their experiments.
将来の方向性
There are several future directions for research on (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide and other synthetic cannabinoids. One area of interest is the development of new drugs based on the structure of (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide that have improved therapeutic profiles and reduced side effects. Another area of interest is the investigation of the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, and neurodegenerative diseases. Finally, there is a need for further research on the potential risks and benefits of using synthetic cannabinoids in humans, particularly in the context of medical treatment.
合成法
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reduction of the alkyne group to yield the desired compound.
科学的研究の応用
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. This compound has been used in studies of pain, inflammation, anxiety, depression, addiction, and neurodegenerative diseases. (E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide has also been used to investigate the mechanism of action of other cannabinoids and to develop new cannabinoid-based drugs.
特性
IUPAC Name |
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-11-6-7-13(16)10(9-11)5-8-14(18)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQZNMIMMULIF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-3-(2,5-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)



![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)




![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)